An In-depth Technical Guide to 5-Aminoquinoline: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 5-Aminoquinoline: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoquinoline is a pivotal heterocyclic aromatic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural framework has been extensively leveraged in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of 5-Aminoquinoline, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and a summary of its quantitative data are presented to support researchers in their scientific endeavors.
Chemical Structure and Identification
5-Aminoquinoline consists of a quinoline bicyclic system with an amino group substituted at the C5 position. The presence of the amino group and the nitrogen atom in the quinoline ring significantly influences its chemical reactivity and biological activity.
| Identifier | Value |
| IUPAC Name | quinolin-5-amine[1][2] |
| CAS Number | 611-34-7[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₈N₂[1][2][3][4][5][6] |
| Molecular Weight | 144.17 g/mol [1][2][3][4][8] |
| Canonical SMILES | C1=CC2=C(C(=C1)N)C=CC=N2 |
| InChI Key | XMIAFAKRAAMSGX-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of 5-Aminoquinoline are crucial for its handling, formulation, and biological interactions. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Dark brown or yellow crystalline solid | [2][3][9] |
| Melting Point | 106-109 °C | [3][8] |
| Boiling Point | 310 °C | [8] |
| Solubility | Soluble in DMSO and Methanol | |
| pKa | 5.46 (at 20°C) | |
| logP | 1.2 | [1] |
Spectral Data
The spectral characteristics of 5-Aminoquinoline are essential for its identification and structural elucidation.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 5-Aminoquinoline.
¹H NMR Spectral Data (Representative) [4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Specific peak assignments would require experimental data not fully available in the search results. |
¹³C NMR Spectral Data (Representative)
| Chemical Shift (ppm) | Assignment |
| Specific peak assignments would require experimental data not fully available in the search results. |
Infrared (IR) Spectroscopy[9]
The IR spectrum of 5-Aminoquinoline reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretch (amino group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1620-1580 | Strong | C=C stretch (aromatic ring) |
| 1350-1250 | Strong | C-N stretch (aromatic amine) |
UV-Vis Spectroscopy[10][11]
The UV-Vis absorption spectrum of 5-Aminoquinoline in ethanol typically exhibits characteristic peaks corresponding to its electronic transitions.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Specific absorption maxima would require experimental data not fully available in the search results. | Ethanol |
Synthesis of 5-Aminoquinoline
5-Aminoquinoline is commonly synthesized through the reduction of 5-nitroquinoline. The Skraup synthesis is another classical method for obtaining the quinoline scaffold.
Experimental Protocol: Reduction of 5-Nitroquinoline
This protocol describes a general method for the synthesis of 5-Aminoquinoline by catalytic hydrogenation of 5-nitroquinoline.
Materials:
-
5-Nitroquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethanol (95%)
-
Hydrazine hydrate (80%)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL three-necked round-bottom flask, dissolve 4.35 g (0.025 mol) of 5-nitroquinoline in 50 mL of 95% ethanol.
-
To this solution, add 0.50 g of 10% Pd/C catalyst.
-
While stirring the mixture, slowly add 2.65 g (0.045 mol) of 80% hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.
-
Concentrate the filtrate by evaporating a portion of the ethanol under reduced pressure.
-
Allow the concentrated solution to cool, which will induce the crystallization of the product.
-
Collect the solid product by filtration and recrystallize from an ethanol-water mixture to obtain pure 5-Aminoquinoline as a light brown solid.
Biological Activities and Mechanism of Action
5-Aminoquinoline and its derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3]
Anticancer Activity
Derivatives of 5-Aminoquinoline have been shown to exert anticancer effects through various mechanisms of action.
-
DNA Gyrase Inhibition: Certain quinolone derivatives act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby exhibiting antibacterial effects.[10][11][12] This mechanism is also being explored for its potential in cancer therapy.
-
PARP Inhibition: 5-Aminoisoquinoline, a structural isomer, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[13] PARP inhibitors are a class of targeted cancer therapies, particularly effective in cancers with BRCA mutations.[14][15][16]
-
PI3K/Akt/mTOR Pathway Inhibition: Some imidazo[4,5-c]quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]
-
NQO1 Inhibition: Amino-quinoline-5,8-dione derivatives have been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells, leading to mitochondrial dysfunction and apoptosis.[3][6]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways targeted by 5-Aminoquinoline derivatives.
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for assessing the anticancer activity of novel 5-Aminoquinoline derivatives.
Conclusion
5-Aminoquinoline remains a molecule of high interest in contemporary chemical and pharmaceutical research. Its versatile structure allows for the synthesis of a diverse library of derivatives with significant therapeutic potential. The information compiled in this technical guide, from its fundamental chemical properties to its complex biological activities and the methodologies for their investigation, is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the fields of drug discovery and materials science. Further exploration of the structure-activity relationships of 5-Aminoquinoline derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminoquinoline(611-34-7) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmphs.com [ijmphs.com]
- 8. 5-氨基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Aminoquinoline(611-34-7) IR Spectrum [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]


